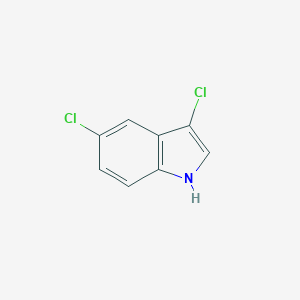

3,5-dichloro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKPDGGMFNIIKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40465391 | |

| Record name | 3,5-Dichloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120258-33-5 | |

| Record name | 3,5-Dichloroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40465391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dichloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 3,5 Dichloro 1h Indole

The synthesis of the 3,5-dichloro-1H-indole scaffold can be achieved through established indole (B1671886) synthesis methodologies, most notably the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone. hmdb.ca

A specific route to a derivative of the 3,5-dichloroindole core begins with the condensation of 3,5-dichlorophenylhydrazine (B1297673) with an appropriate ketone or aldehyde, such as ethyl pyruvate. nih.gov This initial step forms the corresponding phenylhydrazone. The subsequent and key step is the cyclization of this intermediate, which can be promoted by a strong acid catalyst like polyphosphoric acid (PPA) at elevated temperatures, to yield the indole ring system. nih.gov While this specific literature example proceeds to create a 2-carboxyethyl derivative, the initial cyclization establishes the fundamental this compound structure.

Plausible Synthetic Route via Fischer Indole Synthesis:

Step 1: Hydrazone Formation: Reaction of 3,5-dichlorophenylhydrazine with a suitable carbonyl compound (e.g., an aldehyde or ketone) in a solvent like ethanol.

Step 2: Indolization: Acid-catalyzed cyclization of the resulting hydrazone using an agent such as polyphosphoric acid (PPA), sulfuric acid, or zinc chloride, typically with heating. nih.govhmdb.ca

Chemical Reactivity and Mechanistic Pathways of 3,5 Dichloro 1h Indole Derivatives

Reactions at the Indole (B1671886) Core

The indole nucleus is susceptible to a variety of reactions, including oxidation, reduction, and substitution, due to its electron-rich nature. The presence of two chlorine atoms on the 3,5-dichloro-1H-indole scaffold introduces unique reactivity patterns.

Oxidation and Reduction of the Indole Ring

The electron-rich character of the indole ring makes it prone to oxidation. wikipedia.org Simple oxidizing agents can selectively oxidize the indole to an oxindole. wikipedia.org For instance, N-bromosuccinimide is known to selectively oxidize indole to oxindole. wikipedia.org In the case of substituted indoles, such as those with a carbonyl group, common oxidizing agents like potassium permanganate (B83412) and chromium trioxide can lead to the formation of corresponding ketones or carboxylic acids. smolecule.com

Reduction reactions are also a key feature of indole chemistry. For example, a carbonyl group attached to the indole ring can be converted to an alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com The indole ring itself can be hydrogenated, although this typically requires more forcing conditions.

Nucleophilic and Electrophilic Substitution Reactions at Chlorine Positions

The chlorine atoms on the this compound ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.comsmolecule.com Nucleophiles such as amines and thiols can replace the chloro groups under appropriate reaction conditions. smolecule.com However, the reactivity of these positions can be influenced by the substitution pattern on the indole. For instance, in some halogenated cyclohepta[2,1-b:3,4-b']diindoles, substitution with amines and alcohols was found to be reluctant at certain positions. sapub.org The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichlorinated heterocyclic systems, such as dichloropyrazines, has been shown to be dependent on the electronic nature of other substituents on the ring. researchgate.net

Electrophilic substitution on the indole ring typically occurs at the C3 position, which is significantly more reactive than benzene (B151609). wikipedia.org However, with the C3 position occupied by a chlorine atom in this compound, electrophilic attack is directed to other positions. Generally, electrophilic substitution on the carbocyclic (benzene) ring occurs only after the N1, C2, and C3 positions of the pyrrole (B145914) ring are substituted. wikipedia.org When the C3 position is protonated under strongly acidic conditions, electrophilic attack can be directed to the C5 position. wikipedia.org In the case of this compound, the presence of a chlorine atom at C5 would further influence the regioselectivity of any subsequent electrophilic substitution.

| Reaction Type | Reagent/Condition | Product Type |

| Nucleophilic Substitution | Amines, Thiols | Amine or Thiol substituted indoles |

| Electrophilic Substitution | Halogens, Nitrating agents | Further halogenated or nitrated indoles |

Cycloaddition Reactions Involving the Indole Nucleus

The indole nucleus can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of complex heterocyclic systems. mdpi.com These reactions can involve the indole acting as a diene or a dienophile. For example, dearomative (4+3) cycloaddition reactions of 2-vinylindoles with in situ generated oxyallyl cations have been used to synthesize cyclohepta[b]indole derivatives. acs.org Similarly, rhodium-catalyzed [2+2+2]-cycloadditions of alkynyl-ynamides with carbon disulfide can lead to the formation of indoloannulated thiopyranethiones. scirp.org Nickel-catalyzed formal [3+2] cycloadditions between N-substituted indoles and donor-acceptor cyclopropanes have also been developed to synthesize cyclopenta[b]indoles. mdpi.com The specific substitution pattern on the indole ring, including the presence of chloro-substituents, can influence the feasibility and outcome of these cycloaddition reactions.

Functional Group Interconversions on this compound Scaffolds

The functional groups attached to the this compound scaffold can be readily modified through various chemical transformations, enabling the synthesis of a diverse range of derivatives.

Esterification Processes

Carboxylic acid derivatives of this compound can undergo esterification reactions. For example, 4,6-dichloro-3-methyl-1H-indole-2-carboxylic acid can react with alcohols to form the corresponding esters. smolecule.com Research has also demonstrated the esterification of indole-2-carboxylic acids through methods like the Fischer-Speier esterification, which involves refluxing in the presence of an acid catalyst, or the Steglich esterification, which is a milder alternative. nih.gov

Alkylation of Indole Nitrogen and Carbon Positions

The nitrogen of the indole ring can be alkylated under various conditions. For instance, the alkylation of ethyl 1H-indole-2-carboxylates has been achieved using tosylated glycerol (B35011) carbonate in the presence of a base like cesium carbonate. nih.govrsc.org Selective N-alkylation of a thiazolidine-2,4-dione ring in the presence of a 5-chloro-1H-indole moiety has been achieved using basic conditions in an aprotic solvent like dimethylformamide (DMF).

Alkylation can also occur at the carbon positions of the indole ring. The C3 position is the most nucleophilic and, therefore, the most common site for alkylation. wikipedia.orgmdpi.com However, if the C3 position is already substituted, as in this compound, alkylation may be directed to other positions. For instance, palladium/norbornene-cocatalyzed regioselective alkylation of 1H-indoles with primary alkyl bromides can occur at the C-H bond adjacent to the NH group, leading to 2-alkyl-1H-indoles. organic-chemistry.org Friedel-Crafts alkylation is another common method for introducing alkyl groups onto the indole ring. beilstein-journals.org

| Position | Alkylating Agent | Catalyst/Conditions |

| Indole Nitrogen | Alkyl halides, Tosylated glycerol carbonate | Base (e.g., Cs2CO3), DMF |

| C2-Position | Primary alkyl bromides | Palladium/norbornene |

| C3-Position | Maleimides, Ketones | Lewis/Brønsted acids, Base |

Reaction Mechanism Elucidation in this compound Transformations

The elucidation of reaction mechanisms in the transformation of indole derivatives is crucial for the development of new synthetic methodologies and for understanding their chemical behavior. For this compound, the presence of chlorine atoms at the C3 and C5 positions significantly influences its reactivity. The C3 position, a primary site for electrophilic attack in unsubstituted indoles, is blocked, thereby directing reactions to other positions of the heterocyclic ring. wikipedia.org The electron-withdrawing nature of the chloro substituents also modulates the nucleophilicity of the indole ring system.

Intermediate Formation and Stabilization

The transformation of indole derivatives often proceeds through various transient intermediates, the formation and stabilization of which are key to determining the reaction's outcome.

In transformations involving electrophilic reagents, the indole ring acts as a nucleophile. For instance, in Friedel-Crafts type reactions, the interaction of an indole with a Lewis acid-activated electrophile leads to the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. While electrophilic substitution in simple indoles preferentially occurs at C3, the substitution pattern of this compound would direct electrophiles to other available positions, such as C2 or the benzene ring. wikipedia.org

Another common class of intermediates in indole chemistry is formed during reactions with nitriles in the presence of a boron Lewis acid. This process is expected to generate an iminium intermediate. jst.go.jp The subsequent hydrolysis of this intermediate can yield a 3-acylindole, or its reduction can produce a 1-(1H-indol-3-yl)alkylamine. jst.go.jp

In metal-catalyzed reactions, the formation of organometallic intermediates is a fundamental step. For example, rhodium-catalyzed reactions of indoles with diazo compounds can lead to the formation of a cyclopropane (B1198618) intermediate across the C2-C3 double bond. beilstein-journals.org This labile intermediate can then undergo ring-opening and elimination to form expanded ring systems like quinolines. beilstein-journals.org The presence of an N-H bond appears to be necessary for this particular transformation pathway. beilstein-journals.org

The table below summarizes various intermediates formed in the functionalization of indole scaffolds.

| Reaction Type | Reagents | Intermediate Type | Catalyst/Conditions | Ref |

| Friedel-Crafts Acylation | Nitrile, Boron Lewis Acid | Iminium intermediate | B-LA | jst.go.jp |

| C-H Benzylation | Benzylic Alcohols | Halogen-bonded complex, Carbocation | Molecular Iodine | acs.org |

| Cyclopropanation | Ethyl bromodiazoacetate | Cyclopropane | Rh₂(esp)₂ | beilstein-journals.org |

| Oxidative Cyclization | 2-Alkenyl anilines | Radical cation | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | rsc.org |

| Multi-component Reaction | Isocyanide, Dialkyl acetylenedicarboxylate | Zwitterionic intermediate | Mild conditions | nih.gov |

Catalytic Cycles in Indole Derivatization

Catalysis is a cornerstone of modern organic synthesis, enabling efficient and selective functionalization of indole cores under mild conditions. Both transition metal catalysis and organocatalysis have been extensively employed for indole derivatization. acs.org

Transition Metal Catalysis

Palladium-based catalysts are widely used for various indole transformations, including cross-coupling and C-H activation reactions. mdpi.comorganic-chemistry.org A general catalytic cycle for a palladium-catalyzed C-H arylation might involve:

C-H Activation: The palladium catalyst coordinates to the indole and facilitates the cleavage of a C-H bond, often at the C2 position, to form a palladacycle intermediate.

Oxidative Addition: The aryl halide reactant undergoes oxidative addition to the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, leading to the formation of the C-C bond and the final product, regenerating the active palladium catalyst. mdpi.com

Ruthenium catalysts have also been employed for C-H amidation, where a weak amide directing group can facilitate the formation of a six-membered cycloruthenate intermediate, leading to site-selective C-N bond formation. udg.edu Similarly, cobalt-based systems have been developed for the reductive C-H alkylation of indoles using carboxylic acids, where an in-situ generated aldehyde is believed to be a key intermediate in the catalytic process. rsc.org

Organocatalysis

Chiral organocatalysts, such as those based on thiourea (B124793), are effective in promoting asymmetric Friedel-Crafts reactions of indoles. acs.org In a typical cycle, the thiourea catalyst activates the electrophile through hydrogen bonding, enhancing its reactivity towards the nucleophilic indole. This interaction also establishes a chiral environment, controlling the stereochemistry of the product. Mechanistic studies suggest that a dimer of the thiourea catalyst may be the active species in some transformations. acs.org

The following table details various catalytic systems used in the derivatization of indoles.

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Example | Ref |

| Palladium | Pd/C-CuI/PPh₃ | Sonogashira Coupling/Cyclization | o-Iodoanilides and Terminal Alkynes | mdpi.com |

| Rhodium | Rh₂(esp)₂ | Cyclopropanation-Ring Expansion | Indole and Ethyl bromodiazoacetate | beilstein-journals.org |

| Cobalt | Co(acac)₃/Triphos/Al(OTf)₃ | Reductive C-H Alkylation | 2-Methyl-1H-indole and Carboxylic Acids | rsc.org |

| Ruthenium | [RuCl₂(p-cymene)]₂ | C-H Amidation | N-phenyl-2-pyrrolidinone and Dioxazolones | udg.edu |

| Organocatalyst | Thiourea derivatives | Asymmetric Friedel-Crafts Reaction | Indole and 5-Arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones | acs.org |

| Iodine | Molecular Iodine | C-3 Benzylation | 1-Methylindole and Diphenylmethanol | acs.org |

Computational and Theoretical Studies on 3,5 Dichloro 1h Indole Systems

Quantum Chemical Calculations and Molecular Geometry Optimization

Quantum chemical calculations are fundamental to predicting the molecular structure and properties of 3,5-dichloro-1H-indole. These methods allow for the optimization of the molecular geometry, providing a stable conformation for further analysis.

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of indole (B1671886) derivatives. researchgate.net DFT methods, such as B3LYP with a 6-31G(d,p) basis set, are commonly employed to optimize the molecular geometry and predict various molecular properties. lupinepublishers.combohrium.com For instance, DFT calculations have been used to study the heats of formation of indole derivatives, offering insights into their relative stabilities. The application of DFT extends to predicting reaction pathways by calculating the energy barriers for various chemical transformations, such as chlorination and formylation.

Studies on related chlorinated indole structures have utilized DFT to compare theoretical data with experimental results from X-ray diffraction, confirming the accuracy of the computational models in predicting molecular geometries. tandfonline.com These calculations are not only predictive but also help in the interpretation of experimental data, such as vibrational spectra (FT-IR and FT-Raman), by providing a theoretical basis for the observed frequencies. google.com.sgresearchgate.net

Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for determining electronic structure. rsc.org Methods like Hartree-Fock (HF) are often used alongside DFT to provide a comparative analysis of molecular properties. dergipark.org.trresearchgate.net For complex systems, combining ab initio calculations with other methods like molecular dynamics simulations can provide a comprehensive understanding of the entire molecular system, not just the core structure. rsc.org These methods are particularly useful for studying charge transfer and electronic transitions within the molecule. researchgate.net

Density Functional Theory (DFT) Applications

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the reactive behavior of molecules. uni-muenchen.de The MEP map visually represents the electrostatic potential on the electron density surface, indicating regions that are prone to electrophilic and nucleophilic attack. nih.gov

For indole derivatives, MEP analysis helps in identifying the reactive sites. tandfonline.comresearchgate.net The color-coded map illustrates the charge distribution, where red areas signify negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). nih.govresearchgate.net This analysis is crucial for predicting how this compound will interact with other molecules and biological targets. uni-muenchen.demdpi.com For example, the MEP of a related compound, 1H-Indole-3-carbaldehyde, has been studied to understand its reactive sites. tandfonline.com The distribution of charge, influenced by the electronegative chlorine atoms and the indole nitrogen, dictates the molecule's intermolecular interactions. mdpi.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. lupinepublishers.com

A smaller HOMO-LUMO gap suggests higher reactivity and lower kinetic stability. lupinepublishers.com For indole derivatives, FMO analysis can predict their reactivity in various chemical reactions. The energies of the HOMO and LUMO are indicative of the molecule's ability to donate or accept electrons, respectively. researchgate.net This analysis is fundamental in understanding the electronic properties and potential applications of this compound in fields like materials science and medicinal chemistry. For example, a significant reduction in the HOMO-LUMO energy gap can lead to a redshift in the molecule's absorption characteristics. researchgate.net

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a significant role in the stabilization of molecular structures and are crucial for understanding crystal packing and ligand-protein binding. mdpi.com NCI analysis, often performed using tools like Reduced Density Gradient (RDG) analysis, helps to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.comresearcher.life

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. orientjchem.orgmdpi.com This method is instrumental in drug discovery for evaluating the potential of a molecule to act as an inhibitor or modulator of a biological target. orientjchem.org

Derivatives of indole are frequently studied using molecular docking to investigate their binding modes and affinities with various protein targets, including those involved in cancer and infectious diseases. orientjchem.orgnih.gov For instance, indole derivatives have been docked into the active sites of enzymes like tyrosine kinase to assess their potential as anti-cancer agents. orientjchem.org The docking score, which represents the binding energy, helps in ranking potential drug candidates. mdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site. mdpi.com For example, docking studies on novel triazine-triazole derivatives with a dichloro substitution showed potent inhibitory activity against α-glucosidase. bohrium.com Such studies provide a rational basis for the design and synthesis of new, more effective therapeutic agents based on the this compound scaffold. nih.govbjbs.com.br

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. wustl.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of how molecules behave and interact within a defined environment, such as in solution or bound to a biological target. wustl.edu For halogenated systems like this compound, these simulations offer crucial insights into conformational dynamics, binding stability, and the nature of non-covalent interactions, particularly halogen bonds, which are critical for molecular recognition.

Research on halogenated indoles and similar ligand-protein complexes demonstrates the utility of MD simulations in elucidating molecular behavior that is often inaccessible through experimental methods alone. These studies provide a framework for understanding how this compound might interact with biological systems.

Force Field Development and Application

The accuracy of MD simulations is highly dependent on the quality of the force field (FF), which is a set of parameters used to calculate the potential energy of the system. For halogenated compounds, standard force fields often require refinement to accurately model specific interactions like halogen bonding. Researchers have focused on optimizing force fields to better reproduce quantum mechanical (QM) data and experimental observations for halogenated ligand-protein interactions. nih.gov

For instance, both the additive CHARMM General Force Field (CGenFF) and the Drude polarizable force field have been specifically parameterized to improve the description of interactions between aromatic halogens and protein residues. nih.gov These optimized models have shown good agreement with crystal structure data, validating their use in simulating complex biological systems involving halogenated molecules. nih.gov

Table 1: Force Fields Used in Simulations of Halogenated Ligands

| Force Field | Type | Key Feature/Application | Reference |

| CHARMM36/CGenFF | Additive | Widely used for proteins and small molecules. Optimized with specific Lennard-Jones parameters for aromatic halogen-protein interactions. | nih.gov |

| Drude Polarizable FF | Polarizable | Explicitly includes electronic polarizability, offering a more accurate description of electrostatic interactions, including halogen bonds. | nih.gov |

| MMFF94 | --- | Used for energy minimization of chemical structures prior to docking or more extensive simulations. | bjbs.com.br |

Elucidating Ligand-Protein Interactions

MD simulations have been instrumental in understanding the binding mechanisms of dichlorinated indole derivatives to their protein targets. A notable example is the study of NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime), a modulator of the intermediate-conductance Ca²⁺-activated K⁺ channel (KCa3.1). nih.govchapman.edu While not identical to this compound, the findings for this related compound are highly instructive.

MD simulations revealed that NS309 binds in a pocket at the interface between the KCa3.1 channel and its associated calmodulin protein. nih.govchapman.edu The simulations provided a dynamic picture of the binding event, showing that the ligand displaces several water molecules from the binding site and forms stable contacts with specific amino acid residues. nih.govchapman.edu This interaction was found to promote a sustained widening of the channel's inner gate, explaining the compound's "superagonist" activity. nih.gov

Table 2: Key Interacting Residues and Simulation Findings for NS309 with KCa3.1-Calmodulin

| Interacting Residue | Location | Role in Binding | Simulation Finding | Reference |

| S181 & L185 | KCa3.1 (S4-S5 Linker) | Form stable contacts with the ligand. | Essential for anchoring the ligand in the binding pocket. | nih.govchapman.edu |

| E54 | Calmodulin (N-lobe) | Forms stable contacts with the ligand. | Bridges the interaction between the channel and calmodulin. | nih.govchapman.edu |

| V282 | KCa3.1 (S6 Segment) | Hydrophobic gate residue. | Stabilized in the open state by the ligand, leading to increased channel activity. | nih.govchapman.edu |

Investigating Enzyme Specificity and Reactivity

MD simulations are also employed to understand the catalytic mechanisms of enzymes that act on indole substrates. In a study on the RebH halogenase, which halogenates tryptophan, computational modeling and MD simulations provided insights into how mutations could switch the enzyme's substrate specificity. nih.gov The simulations helped to identify the role of "gatekeeper" residues within the substrate-binding site. nih.gov By modeling the dynamic behavior of the enzyme-substrate complex, researchers could explain the dramatic shift in substrate preference away from tryptophan and towards other indole derivatives following mutation. nih.gov This type of analysis is directly applicable to understanding how an enzyme might process or bind this compound.

Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory that describes the position, velocity, and energy of all atoms over time. Various analytical techniques are used to extract meaningful data from these trajectories. researchgate.net

Root Mean Square Deviation (RMSD): Measures the average deviation of a protein's backbone atoms from a reference structure, indicating the structural stability of the system during the simulation.

Radius of Gyration (rGyr): Indicates the compactness of a protein or complex. Lower, stable values suggest a compact and stable conformation, while larger values indicate unfolding or expansion. researchgate.net

Binding Free Energy Calculations (e.g., MM/PBSA): The Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method is used to estimate the binding free energy of a ligand to its receptor, providing a quantitative measure of binding affinity. researchgate.net

These analyses provide a multi-faceted view of the stability and dynamics of the this compound system in its environment, complementing the qualitative insights gained from visual inspection of the simulation. researchgate.net

In Vitro Biological Activity and Molecular Mechanisms of 3,5 Dichloro 1h Indole Derivatives

Enzyme Inhibition Studies

Derivatives of the indole (B1671886) nucleus, particularly those with halogen substitutions, are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities. preprints.orgijpsonline.comrsc.org The specific placement of chlorine atoms at the 3 and 5 positions of the indole ring influences the electronic and steric properties of the molecule, leading to varied interactions with biological targets.

HIV Integrase Inhibition Mechanisms

Human Immunodeficiency Virus type-1 Integrase (HIV-1 IN) is a critical enzyme for the virus's life cycle, facilitating the integration of viral DNA into the host genome. ijpsonline.com This process involves two key catalytic steps: 3'-processing and strand transfer. ijpsonline.comacs.org The inhibition of this enzyme is a validated strategy in antiretroviral therapy. ijpsonline.com

While various indole derivatives have been explored as HIV-1 IN inhibitors, specific studies on 3,5-dichloro-1H-indole derivatives are not extensively documented. However, research on related structures provides insight into potential mechanisms. For instance, indole β-diketo acids have been designed as potent inhibitors, thought to function by chelating the divalent metal ions in the enzyme's active site. researchgate.net Similarly, studies on 3-aryl-1,3-diketo-containing compounds, such as 5-chloro-indole-3-glyoxyl-N-ethyl-N-phenyl-amide (5CITEP), have shown potent inhibition in biochemical assays, although they may lack corresponding antiviral activity in cellular systems. acs.org

Other related compounds, like 3-oxindole derivatives, have been identified as inhibitors of HIV-1, targeting Tat-mediated viral transcription rather than the integrase enzyme. nih.gov Natural products containing dihydroxycinnamoyl moieties have also served as templates for designing potent IN inhibitors, although these often suffer from cytotoxicity. psu.edu The exploration of the 5-position of the indole ring has been noted as important for inhibitory activity. acs.org

| Compound Name/Class | Target | Key Findings | Citation |

|---|---|---|---|

| 5-Chloro-indole-3-glyoxyl-N-ethyl-N-phenyl-amide (5CITEP) | HIV-1 Integrase | Potent inhibition in biochemical assays (IC50 ≤ 10 μM), but lacks antiviral effects in cellular systems. | acs.org |

| Indole β-Diketo Acids | HIV-1 Integrase | Designed as potent and selective inhibitors, likely acting via metal chelation in the active site. | researchgate.net |

| Methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (a 3-oxindole derivative) | HIV-1 Tat-mediated Transcription | Potent inhibitor of HIV-1 infection (IC50 = 0.4578 μM) by targeting viral transcription. | nih.gov |

Aromatase Inhibition Profiling

Aromatase (cytochrome P450 19A1) is a key enzyme in estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a primary strategy in the treatment of hormone-dependent breast cancer. tandfonline.comfrontiersin.org Non-steroidal aromatase inhibitors often feature an azole moiety that coordinates with the heme iron of the enzyme.

Research into indole-based structures has identified several potent aromatase inhibitors. Studies on 3-(azolylmethyl)-1H-indoles have shown that imidazole (B134444) derivatives are generally more active than their triazole counterparts. tandfonline.com For example, imidazole derivatives with a 2-chloro or 4-cyano substitution on the N-benzyl moiety demonstrated significant activity, with IC50 values in the low micromolar range. tandfonline.com The position of substituents on the indole ring is also critical; moving a cyano group from the C-3 to the C-5 position can result in a loss of potency. frontiersin.org

While direct studies on this compound derivatives as aromatase inhibitors are limited, the existing data underscores the importance of the indole scaffold and the influence of halogen substitutions in designing new inhibitors. frontiersin.org For instance, introducing an α-imidazolylbenzyl chain at the C-3 or C-5 position of the indole nucleus has led to highly active molecules. nih.gov

| Compound | Description | Aromatase Inhibition (IC50) | Citation |

|---|---|---|---|

| Compound 11 | 3-(Imidazol-1-ylmethyl)-1-(2-chlorobenzyl)-1H-indole | 0.054 µM | tandfonline.com |

| Compound 14 | 3-(Imidazol-1-ylmethyl)-1-(4-cyanobenzyl)-1H-indole | 0.050 µM | tandfonline.com |

| Compound 30 | 3-[1-(Imidazol-1-yl)-1-ethyl]-1H-indole | 0.052 µM | tandfonline.com |

| Compound 33 | 5-[alpha-(Imidazol-1-yl)benzyl]-1H-indole | 0.041 µM | nih.gov |

Cholinesterase and Monoamine Oxidase Inhibition

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a key therapeutic approach for Alzheimer's disease. scispace.comnih.gov Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catabolize monoamine neurotransmitters, and their inhibition is used to treat depression and neurodegenerative disorders like Parkinson's disease. preprints.orgnih.govmdpi.com

Derivatives of indole have been extensively studied as inhibitors for both enzyme families. Specifically, dichloro-substituted indole derivatives have demonstrated potent and selective inhibition of MAO-B. For example, 3,4-dichloro-N-(1H-indol-5-yl)benzamide was identified as a highly potent, selective, and competitive MAO-B inhibitor with an IC50 value of 42 nM and a Ki of 7 nM. nih.gov Another related compound, 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, also showed potent and selective MAO-B inhibition with an IC50 of 0.036 μM. preprints.orgmdpi.comresearchgate.net

In the context of cholinesterase inhibition, while specific data on this compound is scarce, related structures have been evaluated. Tacrine-indole hybrids have been designed as dual-binding site cholinesterase inhibitors. nih.gov A study on 4-amino-1H-indole-6-carboxamides mentioned N-(1-(Adamantan-1-yl)ethyl)-4,6-dichloro-1H-indole-2-carboxamide in its rationale for designing new inhibitors. researchgate.net Another study on benzimidazole-based thiazole (B1198619) derivatives identified a compound with di-chloro substitution as the most effective inhibitor of both AChE and BChE. nih.gov

| Compound Name | Target Enzyme | Inhibition Data | Citation |

|---|---|---|---|

| 3,4-dichloro-N-(1H-indol-5-yl)benzamide | MAO-B | IC50 = 42 nM; Ki = 7 nM | nih.gov |

| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | MAO-B | IC50 = 0.036 µM | preprints.orgmdpi.comresearchgate.net |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | MAO-B | Ki = 0.03 µM (99-fold selective for MAO-B) | nih.gov |

| Thiazole Derivative 21 | AChE / BuChE | IC50 = 0.10 µM (AChE); IC50 = 0.20 µM (BuChE) | nih.gov |

DNA Gyrase and DHFR Inhibition in Microorganisms

DNA gyrase and dihydrofolate reductase (DHFR) are essential enzymes in microorganisms, making them attractive targets for antibacterial agents. frontiersin.orgnih.gov DNA gyrase, a type II topoisomerase, is involved in DNA replication, while DHFR is crucial for the synthesis of nucleic acids and amino acids. bjbs.com.brresearchgate.net

DHFR inhibitors are a well-established class of antimicrobial agents. nih.govresearchgate.net Although specific data for this compound is lacking, other halogenated aromatic compounds have been investigated. For instance, Schiff bases bearing a 2,4-dichloro-5-fluorophenyl moiety have been synthesized and evaluated for their biological activity. nih.gov

| Compound Class/Derivative | Target Enzyme | Key Findings | Citation |

|---|---|---|---|

| Benzothiazole with 3,4-dichloro-5-methyl-1H-pyrrole | E. coli DNA Gyrase | Potent inhibition (IC50 = 75 nM for E. coli Topo IV). | acs.org |

| N-phenylpyrrolamide derivatives with 3,4-dichloro-5-methyl-1H-pyrrole | E. coli DNA Gyrase | Low nanomolar inhibitory values (IC50 ≤ 91 nM). | nih.gov |

| Schiff base derivative 6h | E. coli DNA Gyrase | IC50 = 79 nM | frontiersin.org |

| Schiff base derivative 6h | E. coli DHFR | IC50 = 3.80 µM | frontiersin.org |

Fructose-1,6-Bisphosphatase Allosteric Modulation

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in gluconeogenesis, the process of generating glucose from non-carbohydrate sources. researchgate.netnih.gov Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes. researchgate.net The enzyme is allosterically inhibited by adenosine (B11128) monophosphate (AMP). nih.gov

Research has identified dichloro-indole derivatives as allosteric inhibitors of FBPase that act at the AMP binding site. Specifically, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid was reported as an allosteric inhibitor of FBPase. thegoodscentscompany.com A series of novel indole derivatives were designed and synthesized as FBPase inhibitors, with structure-activity relationship studies focusing on substitutions at the 4- and 5-positions of the indole scaffold. nih.gov One of the most potent compounds identified in that study, compound 14c, exhibited an IC50 value of 0.10 μM against human FBPase. nih.gov

| Compound | Description | FBPase Inhibition (IC50) | Citation |

|---|---|---|---|

| 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | Allosteric inhibitor at the AMP site. | Data not specified in abstract. | thegoodscentscompany.com |

| Compound 14c | Indole derivative designed as an FBPase inhibitor. | 0.10 µM | nih.gov |

KCa3.1 Channel Potentiation

The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1), plays a role in regulating cell membrane potential in response to intracellular calcium levels. researchgate.netescholarship.org Positive modulators, or potentiators, of this channel enhance its activity.

A prominent and widely studied potentiator of KCa3.1 channels is NS309, which is 6,7-dichloro-1H-indole-2,3-dione 3-oxime. researchgate.netchapman.eduresearchgate.net It is important to note that this compound is an isatin (B1672199) oxime derivative with a 6,7-dichloro substitution pattern, not a this compound. NS309 is a potent activator of both KCa2 (SK) and KCa3.1 (IK) channels. researchgate.net It acts as a "superagonist" for KCa3.1, meaning it can elicit a greater response than even saturating levels of intracellular calcium. chapman.edu

Mechanistic studies have shown that NS309 functions as a positive allosteric gating modulator. escholarship.orgchapman.edu It shifts the calcium sensitivity of the channel dramatically; in inside-out patch-clamp experiments, 10 μM NS309 shifted the calcium EC50 from 430 nM to 31 nM. chapman.edu Molecular modeling and mutagenesis studies have identified the binding site of NS309 in the interface between the S4-S5 linker of the channel protein and the N-lobe of the associated calmodulin. escholarship.orgchapman.edu This interaction is believed to stabilize the open state of the channel's inner gate. chapman.edu

| Compound Name | Target Channel | Mechanism of Action | Key Findings | Citation |

|---|---|---|---|---|

| NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime) | KCa3.1 | Positive allosteric gating modulator ("superagonist"). | Shifts Ca2+ EC50 from 430 nM to 31 nM (at 10 µM NS309). Binds at the interface of the S4-S5 linker and calmodulin. | escholarship.orgchapman.edu |

Anticancer Mechanisms in Cell Lines

Derivatives of this compound have demonstrated significant potential as anticancer agents through various mechanisms of action in laboratory studies. These compounds have been shown to interfere with the fundamental processes that govern cancer cell growth and survival.

Induction of Apoptosis Pathways

A primary mechanism by which indole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This process is a crucial safeguard against the proliferation of abnormal cells. Studies have shown that certain indole derivatives can trigger apoptosis in various cancer cell lines. mdpi.com This is often achieved through the activation of specific signaling pathways that lead to the organized dismantling of the cell.

For instance, some indole-based compounds have been found to increase the levels of reactive oxygen species (ROS) within cancer cells. mdpi.comrsc.org This surge in ROS can, in turn, activate stress-related kinase pathways, such as the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a role in initiating apoptosis. mdpi.com The process can also involve the release of cytochrome c from the mitochondria, a key event that triggers the activation of caspases, which are enzymes that execute the apoptotic process. rsc.orgnih.gov The modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, is another critical aspect of apoptosis induction. nih.govmdpi.com A decrease in the Bcl-2/Bax ratio is often observed, tipping the balance towards cell death. nih.gov

Furthermore, the activation of key executioner caspases, such as caspase-3, -8, and -9, has been noted in cells treated with indole derivatives, confirming the induction of the apoptotic cascade. rsc.orgnih.gov Some derivatives also upregulate the expression of tumor suppressor genes like p53, which can initiate apoptosis in response to cellular stress. rsc.orgmdpi.com

Disruption of Cell Cycle Progression

In addition to inducing apoptosis, this compound derivatives can also halt the uncontrolled proliferation of cancer cells by disrupting the cell cycle. The cell cycle is a tightly regulated series of events that leads to cell division. Cancer cells often have a dysregulated cell cycle, allowing for continuous growth.

Certain indole derivatives have been shown to cause cell cycle arrest at specific phases, preventing the cancer cells from proceeding to division. nih.govimrpress.com For example, some compounds can induce a G0/G1 phase arrest, which is an early checkpoint in the cell cycle. nih.gov This arrest is often associated with changes in the levels of key cell cycle regulatory proteins, such as an increase in p27 and a decrease in cyclin D1. nih.gov Another point of intervention is the G2/M phase, where some flavonoid derivatives have been shown to induce arrest by upregulating p21 expression. mdpi.com By halting the cell cycle, these compounds effectively inhibit tumor growth.

Modulation of Key Signaling Pathways (e.g., STAT3, NF-κB, COX-2, ROS activated stress kinase)

The anticancer activity of this compound derivatives is also linked to their ability to modulate critical signaling pathways that are often hyperactive in cancer. These pathways regulate various cellular processes, including inflammation, cell survival, and proliferation.

One such pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB). These transcription factors are known to be constitutively active in many cancers, promoting tumor growth and survival. Some natural extracts have been shown to inhibit the activation of both STAT3 and NF-κB. nih.gov This inhibition can lead to the transcriptional suppression of their downstream targets, including cyclooxygenase-2 (COX-2). nih.gov

COX-2 is an enzyme that is often overexpressed in tumors and plays a role in inflammation and cancer progression. nih.govmdpi.com By suppressing COX-2, indole derivatives can reduce the production of prostaglandins, which are signaling molecules that can promote tumor growth. nih.gov

Furthermore, the generation of Reactive Oxygen Species (ROS) by some indole derivatives can activate stress kinase pathways. mdpi.com While high levels of ROS can be damaging, they can also act as signaling molecules to trigger apoptosis in cancer cells. mdpi.comrsc.org The activation of NF-κB itself can be influenced by ROS, creating a complex interplay between these signaling molecules. mdpi.comnih.govplos.org ROS can stimulate the activation of the IκB kinase complex, leading to the release and nuclear translocation of NF-κB, which then promotes the transcription of genes involved in inflammation and cell survival, such as IL-6, IL-8, and COX-2. mdpi.com

Cytotoxicity against Specific Cancer Cell Lines (e.g., Human Leukemia, Lung Carcinoma, Triple Negative Breast Cancer, HeLa)

Derivatives of this compound have demonstrated cytotoxic effects against a range of human cancer cell lines in laboratory settings. This indicates their potential for broad-spectrum anticancer activity.

For instance, a newly synthesized indole derivative, LWX-473, has shown promise in overcoming glucocorticoid resistance in Jurkat cells, a human T-cell leukemia line. imrpress.com In the realm of lung cancer, various indole derivatives have been investigated for their anti-lung cancer properties, with some inducing apoptosis in lung cancer cells. mdpi.com

Triple-negative breast cancer (TNBC) is a particularly aggressive form of breast cancer. A synthetic di-indole derivative named Phemindole has been reported to induce potent anti-carcinogenic activity in human triple-negative breast cancer cells (MDA-MB-231). frontiersin.org Other studies have shown that indole derivatives can exhibit cytotoxicity against breast cancer cell lines like MCF-7. rjptonline.orgnih.govbmrat.org

Furthermore, various indole derivatives have shown cytotoxic activity against other cancer cell lines, including human ovarian carcinoma (SKOV3), colorectal adenocarcinoma (LS 174 T), and prostate cancer cells (PC-3). arabjchem.org The IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, have been determined for many of these derivatives, with some showing potent activity in the micromolar range. rjptonline.orgarabjchem.org

Table 1: Cytotoxic Activity of Selected Indole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Mechanism of Action | IC50 Value |

|---|---|---|---|

| LWX-473 | Jurkat (Human T-cell leukemia) | Overcomes glucocorticoid resistance, induces apoptosis, G1 cell cycle arrest | Not specified |

| Tambjamine derivatives | Lung cancer cells | Induction of apoptosis via ROS activated stress kinase pathway | Micromolar range |

| Phemindole | MDA-MB-231 (Triple Negative Breast Cancer) | ROS-mediated mitochondrial-dependent apoptosis, ER stress | Not specified |

| 5-bromo substituted 3-benzylidene indole-2-one | MCF-7 (Breast adenocarcinoma) | Cytotoxicity | < 10 µM |

| Indolylpyrrole derivatives (e.g., 5a, 5i) | SKOV3 (Ovarian adenocarcinoma) | Cytotoxicity | 1.20 µg/ml (5a), 1.90 µg/ml (5i) |

| Indolylpyrrole derivatives (e.g., 5c, 5h, 5j) | PC-3 (Prostate adenocarcinoma) | Cytotoxicity | 3.30 µg/ml (5c), 3.60 µg/ml (5h, 5j) |

Antimicrobial Mechanisms in Microorganisms

Beyond their anticancer properties, derivatives of this compound have also emerged as promising antimicrobial agents, particularly against Gram-positive bacteria.

Bactericidal and Bacteriostatic Activities against Gram-Positive Bacteria (e.g., MRSA, Staphylococcus aureus, Bacillus sp.)

Indole and its derivatives have a known history of potent antibacterial effects. researchgate.net They have shown significant activity against a variety of Gram-positive bacteria, including clinically important strains like Methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.govmdpi.com

The antimicrobial activity of these compounds can be either bactericidal (killing the bacteria) or bacteriostatic (inhibiting bacterial growth). For example, certain N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts have demonstrated high activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL for MRSA. nih.gov The activity of these derivatives was found to be dependent on the length of the carbon chain in their structure. nih.gov

Similarly, other indole derivatives have exhibited potent bactericidal activities against a panel of Gram-positive bacteria, with MIC values ranging from 0.024 to 6.25 μg/mL. mdpi.com Some 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives have also shown high inhibitory effects against S. aureus, including MRSA, with MIC values below 1 µg/mL for the most active compounds. mdpi.com

The mechanism of action for some of these compounds is believed to involve the disruption of bacterial cell membrane function. nih.gov For others, it may involve the inhibition of essential bacterial enzymes or processes, such as the function of the FtsZ protein, which is involved in bacterial cell division. mdpi.com

Table 2: Antimicrobial Activity of Selected Indole Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Bacterial Strain(s) | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salts | MRSA, Staphylococcus epidermidis | Bactericidal/Bacteriostatic | 0.5 - 1.0 µg/mL |

| Fascaplysin derivatives | Gram-positive bacteria | Bactericidal | 0.024–6.25 µg/mL |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives (3ao, 3aq) | Staphylococcus aureus (including MRSA) | Bacteriostatic | < 1 µg/mL |

Bactericidal and Bacteriostatic Activities against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhi)

Substituted indole derivatives have demonstrated significant antibacterial activity against a variety of Gram-negative pathogens. nih.gov Research into novel indole derivatives has shown potent inhibitory action against clinically relevant bacteria, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. nih.gov For some of these novel substituted indole compounds, the minimum inhibitory concentration (MIC) values were found to be in the range of 0.12–6.25 µg/mL. nih.gov

Specifically, indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have been synthesized and evaluated for their antimicrobial effects. nih.gov These compounds exhibited a wide spectrum of activity with MIC values ranging from 3.125 to 50 µg/mL against tested microbes, which included E. coli. nih.gov While none of the tested indole derivatives in one study were more potent than the standard ciprofloxacin (B1669076) against E. coli, many showed comparable or better activity than ampicillin (B1664943) and sultamicillin. turkjps.org For instance, the indole-thiadiazole derivative 2c and the indole-triazole derivative 3c were among the most effective compounds against Bacillus subtilis, a Gram-positive bacterium, suggesting broad-spectrum potential. turkjps.org

| Derivative Type | Gram-Negative Bacterium | Activity (MIC) | Reference |

| Substituted Indole Derivatives | K. pneumoniae, E. coli, P. aeruginosa, S. typhi | 0.12–6.25 µg/mL | nih.gov |

| Indole-Triazole/Thiadiazole Derivatives | E. coli | 3.125-50 µg/mL | nih.govturkjps.org |

| Indole Dihydropyrimidines | E. coli, P. aeruginosa | Mild to Moderate | ijpsr.com |

This table is interactive. Users can sort and filter the data.

Antibiofilm Activity and Inhibition of Biofilm Formation

Biofilms, structured communities of bacteria encased in a self-produced matrix, pose a significant challenge in treating chronic infections due to their inherent resistance to antibiotics. Several indole derivatives have been identified as potent agents for both inhibiting the formation of and disrupting established biofilms.

Specifically, compounds such as 2-(indolin-2-yl)-1H-indole (DIV) have been found to inhibit biofilm formation, reduce bacterial virulence, and disassemble existing biofilms. google.com Research has demonstrated that certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives exhibit excellent antibiofilm activity. mdpi.com For example, compounds 3aa (7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole), 3ad , 3ao , and 3aq not only inhibit biofilm formation but are also effective at killing cells within mature biofilms. mdpi.com Other studies have highlighted that hydrazone derivatives of indeno[1,2-b]pyridin-5-one possess exceptional antibiofilm activities. tandfonline.com

| Compound/Derivative | Target Organism(s) | Biofilm Activity | Reference |

| 2-(indolin-2-yl)-1H-indole (DIV) | General bacteria | Inhibition and disruption | google.com |

| 7-bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa) | S. aureus, MRSA | Inhibition and eradication | mdpi.com |

| Indeno[1,2-b]pyridin-5-one derivatives | Human pathogens | Antibiofilm properties | tandfonline.com |

This table is interactive. Users can sort and filter the data.

Antifungal Activities (e.g., Candida albicans, Candida krusei, Aspergillus niger, Aspergillus clavatus)

Indole derivatives have also emerged as a promising class of antifungal agents. Various poly-substituted indole derivatives have been screened for their activity against human pathogens like Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov The indole-triazole derivative, 5-((1H-indol-3-yl)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, has shown particular promise as a lead for novel antifungal compounds. nih.gov

Studies on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole motifs revealed good antifungal activity, especially against Candida krusei, a pathogen known for its potential multidrug resistance. turkjps.org The MIC values for these compounds were in the range of 3.125-50 µg/mL against C. albicans and C. krusei. turkjps.org Furthermore, a series of 2-aryl-3-azolyl-1-indolyl-propan-2-ols were designed as analogs of fluconazole. nih.gov The derivative 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol (8g ) showed particularly potent anti-Candida activity, with its (-)-enantiomer having a MIC of 0.000256 µg/mL against a clinical isolate of C. albicans. nih.gov

| Derivative Type | Fungal Species | Activity (MIC) | Reference |

| Poly-substituted Indoles | C. albicans, A. niger, A. clavatus | Active | nih.gov |

| Indole-Triazole/Thiadiazole Derivatives | C. albicans, C. krusei | 3.125-50 µg/mL | nih.govturkjps.org |

| 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1H-1,2,4-triazol-1-yl)-propan-2-ol | C. albicans | 0.000256 µg/mL | nih.gov |

This table is interactive. Users can sort and filter the data.

Receptor Modulation Studies

GPR17 Receptor Agonism and Binding Properties

The G protein-coupled receptor 17 (GPR17) is a drug target for conditions like multiple sclerosis and brain injury. rsc.org A key synthetic agonist for this receptor is the 4,6-dichloro-1H-indole derivative, 3-(2-carboxy-4,6-dichloro-indol-3-yl)propionic acid, also known as MDL29,951 . rsc.orgresearchgate.netnih.gov This compound was identified as a potent GPR17 agonist and its synthesis often starts from 3,5-dichloroaniline. rsc.org

Structure-activity relationship (SAR) studies have revealed that substitutions on the indole ring are critical for GPR17 agonism. agya.info While the 6-position can accommodate large, lipophilic groups, the 4-position only tolerates smaller substituents for maintaining potency. agya.infonih.gov For instance, derivatives with 4-fluoro-6-bromo (PSB-18422 ) and 4-fluoro-6-iodo (PSB-18484 ) substitutions were found to be among the most potent compounds, with EC₅₀ values of 27.9 nM and 32.1 nM, respectively. agya.info In contrast, derivatives substituted only at the 4-position were weak agonists. rsc.org Another chlorinated indole derivative, CHBC , was identified through molecular docking and validated in vitro as a GPR17 agonist that inhibits cAMP and calcium levels in glioblastoma cells. nih.gov

| Compound | Substituents | Activity (EC₅₀) | Receptor | Reference |

| MDL29,951 | 4,6-dichloro | Moderately Potent | GPR17 | agya.info |

| PSB-1737 | 6-phenoxy | 270 nM | GPR17 | agya.info |

| PSB-18422 | 4-fluoro-6-bromo | 27.9 nM | GPR17 | agya.info |

| PSB-18484 | 4-fluoro-6-iodo | 32.1 nM | GPR17 | agya.info |

| PSB-1767 | 4-chloro-6-hexyloxy | 67.0 nM | GPR17 | agya.info |

| CHBC | Chlorinated derivative | Potent Agonist | GPR17 | nih.gov |

This table is interactive. Users can sort and filter the data.

Cannabinoid Receptor 1 (CB1) Allosteric Modulation and Agonism

The Cannabinoid Receptor 1 (CB1) is a major therapeutic target, and its allosteric modulation offers a sophisticated approach to fine-tune its activity, potentially reducing side effects associated with direct agonists or antagonists. nih.govacs.org The first evidence of an allosteric binding site on the CB1 receptor came from the discovery of three indole derivatives, including Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide). researchgate.netnih.gov

These indole-2-carboxamide derivatives exhibit complex pharmacology. nih.gov They act as positive allosteric modulators (PAMs) of agonist binding, meaning they enhance the binding affinity of orthosteric agonists like CP-55,940. acs.orgresearchgate.net However, functionally, they behave as negative allosteric modulators (NAMs), inhibiting the signaling efficacy of the agonist. acs.orgnih.gov For example, Org27569 blocks cAMP inhibition mediated by cannabinoid ligands but has little effect on ERK1/2 phosphorylation for a subset of these ligands, demonstrating biased allosteric modulation. nih.gov This dual property allows for a nuanced modulation of the CB1 receptor system. google.com

| Compound | Type | Mechanism of Action | Reference |

| Org27569 | Indole-2-carboxamide | Biased Allosteric Modulator (PAM of binding, NAM of function) | nih.govnih.gov |

| Org27759 | Indole-2-carboxamide | Allosteric Modulator | researchgate.netnih.gov |

| Org29647 | Indole-2-carboxamide | Allosteric Modulator | researchgate.net |

| GAT211 (PAM1) | 2-phenyl-1H-indole | Positive Allosteric Modulator (PAM) | nih.gov |

This table is interactive. Users can sort and filter the data.

5-HT7 Receptor Affinity

The 5-HT7 receptor is involved in various physiological processes, including the regulation of circadian rhythms. nih.gov The indole scaffold is a known feature in ligands with affinity for serotonin (B10506) receptors. While much research has focused on agonists and antagonists, some indole derivatives have been specifically evaluated for their binding affinity to the 5-HT7 receptor.

Studies on 1,3,5-triazine (B166579) derivatives have explored the impact of substitutions on an attached indole ring. mdpi.com A derivative featuring a 5-chloroindole (B142107) moiety (4 ) showed an affinity (Ki) of 481 nM for the 5-HT7 receptor. mdpi.com In comparison, a derivative with a 5-fluoroindole (B109304) substituent (2 ) was the most active in its series, with a Ki of 8 nM. mdpi.com Another compound, 1α-H,3α,5α-H-tropan-3-yl-3,5-dichlorobenzoate (MDL72222 ), is a known 5-HT3 antagonist but its affinity for the 5-HT7 receptor has also been considered in broader pharmacological profiling. nih.govscispace.com The exploration of such derivatives helps in understanding the structural requirements for selective binding to the 5-HT7 receptor. cm-uj.krakow.pltandfonline.com

| Compound | Structure Type | Affinity (Kᵢ) | Receptor | Reference |

| Compound 4 | 5-chloroindole-triazine | 481 nM | 5-HT7 | mdpi.com |

| Compound 2 | 5-fluoroindole-triazine | 8 nM | 5-HT7 | mdpi.com |

| Compound 3 | 5-bromoindole-triazine | 126 nM | 5-HT7 | mdpi.com |

| MDL72222 | 3,5-dichlorobenzoate ester | Antagonist | 5-HT3/7 | nih.govscispace.com |

This table is interactive. Users can sort and filter the data.

In Vitro Antioxidant Activity

The indole nucleus is recognized as a versatile scaffold in the development of compounds with significant pharmacological actions, including antioxidant properties. tandfonline.com The electron-rich nature of the indole ring allows it to act as an electron donor, which is a key mechanism for scavenging reactive oxygen species (ROS). mdpi.com Consequently, indole derivatives are considered effective antioxidants capable of protecting lipids and proteins from peroxidative damage. tandfonline.com The antioxidant potential of the indole core can be significantly modulated by introducing various functional groups at different positions on the ring. nih.govresearchgate.net Halogenation, in particular, has been shown to influence the antioxidant capacity of these derivatives. nih.govtandfonline.com

Research into the antioxidant effects of chlorinated indole derivatives has provided insights into their structure-activity relationships. A study involving 5-chloroindole hydrazide/hydrazone derivatives investigated their in vitro antioxidant potency through various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and a superoxide (B77818) dismutase (SOD) mimic activity assay. tandfonline.com

Detailed Research Findings

In a study evaluating a series of 5-chloro-1H-indole-3-carboxaldehyde hydrazones, most of the tested compounds demonstrated potent scavenging activity against the DPPH radical, with IC50 values ranging from 2 to 60 µM. tandfonline.com Notably, derivatives featuring a dichlorinated phenyl ring exhibited significant antioxidant effects. For instance, the compound 5-Chloro-1H-indole-3-carboxaldehyde (3,5-dichlorophenyl)hydrazone showed strong activity in multiple assays. tandfonline.com

The investigation also assessed the superoxide radical scavenging activity. Most of the synthesized 5-chloroindole derivatives showed a strong inhibitory effect, with inhibition rates between 79% and 95% at a 1 mM concentration. The compound with a 3,5-dichloro substitution on the phenyl ring was among those with the best activity in the superoxide dismutase assay. tandfonline.com This suggests that the presence and position of chloro-substituents on the phenylhydrazone moiety attached to the 5-chloroindole core play a crucial role in the antioxidant capacity of these molecules. tandfonline.com In general, halogenated derivatives were found to be more active than their non-halogenated counterparts in similar studies on indole carboxamides. nih.govtandfonline.com

Data Tables

The following tables summarize the in vitro antioxidant activity of selected 5-chloro-1H-indole derivatives from the study.

Table 1: DPPH Radical Scavenging Activity of 5-Chloro-1H-indole Derivatives

This table is interactive. You can sort and filter the data.

| Compound ID | Compound Name | IC₅₀ (µM) |

|---|---|---|

| 1l | 5-Chloro-1H-indole-3-carboxaldehyde (4-chlorophenyl)hydrazone | Not explicitly stated, but within 2-60 µM range |

| 1p | 5-Chloro-1H-indole-3-carboxaldehyde (3,5-dichlorophenyl)hydrazone | Not explicitly stated, but within 2-60 µM range |

| - | Butylated Hydroxytoluene (BHT) - Standard | Not explicitly stated |

| - | Melatonin (MLT) - Standard | Not explicitly stated |

IC₅₀ values represent the concentration required to scavenge 50% of DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity. The study reported that most compounds, including those listed, had IC₅₀ values in the range of 2 to 60 µM. tandfonline.com

Table 2: Superoxide Dismutase (SOD) Mimic Activity of 5-Chloro-1H-indole Derivatives

This table is interactive. You can sort and filter the data.

| Compound ID | Compound Name | % Inhibition (at 1 mM) |

|---|---|---|

| 1p | 5-Chloro-1H-indole-3-carboxaldehyde (3,5-dichlorophenyl)hydrazone | Among the most active (79-95% range) |

| - | Other synthesized compounds | 79-95% |

This assay measures the ability of the compounds to scavenge superoxide anion radicals. The compound with 3,5-dichloro substitution (1p) showed the best activity. tandfonline.com

Structure Activity Relationship Sar Studies of 3,5 Dichloro 1h Indole Derivatives

Impact of Halogenation Pattern on Biological Activity and Reactivity

The type, position, and number of halogen atoms on the indole (B1671886) ring profoundly influence the molecule's physicochemical properties and, consequently, its biological activity and reactivity. Halogenation can alter lipophilicity, electronic distribution, metabolic stability, and binding affinity.

The presence of chlorine atoms, as in the 3,5-dichloro-1H-indole scaffold, often enhances biological activity compared to non-halogenated counterparts. researchgate.net Studies have consistently shown that halogenated indoles exhibit greater potency in various biological assays. researchgate.nettandfonline.com For instance, research on indole-3-carboxamide derivatives revealed that halogenated compounds are more active as superoxide (B77818) dismutase (SOD) inhibitors than non-halogenated versions. tandfonline.com Specifically, dichlorinated and difluorinated benzamide (B126) derivatives demonstrated 100% SOD inhibition in certain assays. tandfonline.com

The specific pattern of halogenation is crucial. A comparative study of indole derivatives targeting the NMDA-glycine site found that affinity increased in the order of 5-tert-butyl < unsubstituted < 4,6-dichloro substituted derivatives. ttuhsc.edu This highlights the favorability of the dichloro substitution pattern for this particular target. In the context of aryl hydrocarbon receptor (AhR) ligands, different polyhalogenated indoles displayed varied activity profiles. nih.gov For example, 4,7-dibromo-2,3-dichloroindole was a particularly efficacious AhR agonist in human HepG2 cells, while other derivatives like 2,6,7-tribromo-3-chloroindole were less effective. nih.gov

From a chemical standpoint, halogen substituents like chlorine act as electron-withdrawing groups, which can enhance the thermal stability of the compound and reduce its susceptibility to oxidative degradation. The introduction of fluorine atoms, another common halogen in medicinal chemistry, is known to enhance metabolic stability and binding affinity to biological targets by altering electronic and steric profiles. For example, 4,5-difluoro substitution can increase the electron deficiency at the C3 position, potentially improving interactions within hydrophobic enzyme pockets. The strategic placement of halogens is therefore a key tool for tuning the biological and chemical properties of indole derivatives. nih.gov

| Halogenation Pattern/Substituent | Target/Assay | Observed Effect | Reference |

| Halogenated vs. Non-halogenated | Superoxide Dismutase (SOD) Inhibition | Halogenated derivatives are more active. | tandfonline.com |

| 4,6-Dichloro substitution | NMDA-glycine site affinity | Higher affinity compared to unsubstituted or 5-tert-butyl derivatives. | ttuhsc.edu |

| 4,7-Dibromo-2,3-dichloro | Aryl Hydrocarbon Receptor (AhR) | Efficacious agonist in HepG2 cells. | nih.gov |

| 2,6,7-Tribromo-3-chloro | Aryl Hydrocarbon Receptor (AhR) | Less effective agonist compared to the 4,7-dibromo-2,3-dichloro pattern. | nih.gov |

| Dichloro and Difluoro (on benzamide) | Superoxide Dismutase (SOD) Inhibition | Resulted in 100% inhibition in the studied assay. | tandfonline.com |

Influence of Substituents at Indole Ring Positions (N1, C2, C3, C6) on Biological Activity

Modifications at specific positions of the this compound ring—namely the N1, C2, C3, and C6 positions—are pivotal in defining the compound's interaction with biological targets.

N1 Position: The indole nitrogen (N1) is a common site for substitution. Introducing substituents here can significantly alter a compound's properties. For example, in a series of indole-3-carboxamides, the introduction of a para-fluorobenzyl group at the N1 position was shown to have a notable impact on SOD inhibition, particularly when the benzamide ring was also mono-halogenated. tandfonline.com

C2 Position: The C2 position of the indole ring is another key site for modification. The nature of the substituent at this position can be a critical determinant of activity. In the development of cysteinyl leukotriene 1 (CysLT1) receptor antagonists, a carboxylic acid group at the C2 position was found to be an essential pharmacophore for activity. nih.gov Its removal resulted in a dramatic loss of potency. nih.gov Further studies on 1H-indole-2-carboxamides as CB1 receptor allosteric modulators also underscore the importance of this position in generating potent compounds. nih.gov

C3 Position: The C3 position is often involved in crucial binding interactions. For CysLT1 antagonists, an α, β-unsaturated amide moiety at the C3 position was identified as an important factor for potent activity. nih.gov In a different context, studies on CB1 receptor modulators showed that short alkyl groups at the C3 position enhanced the modulatory potency. nih.gov A series of 3,5-disubstituted indoles were also developed as potent inhibitors of all three members of the Pim kinase family, highlighting the significance of C3 substitution for this class of enzymes. nih.gov

C6 Position: Substituents on the benzene (B151609) portion of the indole ring, such as at the C6 position, modulate the electronic environment of the entire scaffold. In conjunction with a chlorine atom at C4, a C6-chloro substituent (forming a 4,6-dichloro pattern) was found to be highly beneficial for affinity at the NMDA-glycine site. ttuhsc.edu This pattern was superior to having a bulky tert-butyl group at the C5 position or being unsubstituted on the benzene ring. ttuhsc.edu

| Position | Substituent Type | Target/Activity | SAR Finding | Reference |

| N1 | p-Fluorobenzyl group | SOD Inhibition | Positively impacts inhibitory activity. | tandfonline.com |

| C2 | Carboxylic acid | CysLT1 Antagonism | Essential for antagonist activity. | nih.gov |

| C3 | Short alkyl groups | CB1 Receptor Modulation | Enhances potency. | nih.gov |

| C3 | α, β-Unsaturated amide | CysLT1 Antagonism | Important for potent activity. | nih.gov |

| C4/C6 | Dichloro pattern | NMDA-glycine site affinity | Optimal substitution for high affinity. | ttuhsc.edu |

Conformational Analysis and its Relation to Biological Effects

The three-dimensional conformation of a molecule dictates how it fits into a biological target's binding site. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore essential for understanding and predicting biological activity.

The biological effect of this compound derivatives is intrinsically linked to their conformational flexibility and preferred spatial arrangement. For a molecule to be active, it must adopt a specific conformation—often referred to as the "bioactive conformation"—that allows for optimal interaction with the receptor or enzyme. Conformational analysis of known active compounds has revealed that essential structural features for receptor interaction often include a specific arrangement of hydrogen bond donors/acceptors and hydrophobic regions. nih.gov

Substituents on the indole ring can either facilitate or restrict the adoption of a bioactive conformation. For example, certain substitutions can introduce steric hindrance that limits the rotation around key single bonds. Research on related indole derivatives suggests that substitutions, such as a 5,6-difluoro pattern, may hinder the rotation of a C2-carboxylate group, which could reduce conformational flexibility and, consequently, bioactivity if that flexibility is required for binding.

Computational methods, such as potential energy scans, are used to determine stable structural conformations. researchgate.net By identifying the lowest energy conformers, researchers can hypothesize which shapes the molecule is most likely to adopt. These theoretical models, when correlated with experimental biological data, provide powerful insights into how the molecule's shape influences its effects, guiding the design of new derivatives with improved conformational properties for enhanced biological activity. researchgate.net

Ligand Efficiency and Binding Affinity Correlates

In drug discovery, it is not enough for a compound to be potent; its efficiency in binding to the target relative to its size is also a critical parameter. Ligand efficiency (LE) is a metric used to evaluate the binding affinity of a compound in relation to its number of non-hydrogen atoms. taylorandfrancis.com It helps identify compounds that have a high binding energy contribution per atom, which are often more promising starting points for optimization. taylorandfrancis.com

Studies on indole derivatives often involve the determination of binding affinity, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For instance, a study on 1,3,5-triazine (B166579) derivatives with indole moieties reported specific binding affinities for the 5-HT7 receptor. mdpi.com The derivative with a fluorine atom at the C5 position of the indole ring showed a high affinity with a Ki of 8 nM, whereas the chlorine-substituted analogue had a much lower affinity (Ki = 481 nM). mdpi.com

Table: Binding Affinity of 5-Substituted Indole Derivatives at the 5-HT7 Receptor

| C5-Substituent | Binding Affinity (Ki, nM) | Reference |

| Fluorine | 8 | mdpi.com |

| Bromine | 126 | mdpi.com |

| Chlorine | 481 | mdpi.com |

| Methyl (Me) | 100 | mdpi.com |

| Methoxy (OMe) | 629 | mdpi.com |

| Cyano (CN) | Inactive | mdpi.com |

Another related metric is Lipophilic Ligand Efficiency (LLE or LipE), which relates potency to lipophilicity (logP). researchgate.net Optimizing for high LLE can help in developing compounds with a better balance of potency and physicochemical properties, potentially avoiding issues associated with high lipophilicity later in development. researchgate.net For this compound derivatives, achieving high binding affinity is a primary goal. Research has demonstrated that the 4,6-dichloro substitution pattern on the indole ring leads to a higher binding affinity for the NMDA-glycine site compared to other substitution patterns. ttuhsc.edu The strategic design of derivatives, guided by metrics like LE and LLE, aims to maximize these favorable binding interactions while maintaining drug-like properties. taylorandfrancis.comresearchgate.net

Applications of 3,5 Dichloro 1h Indole in Advanced Materials Science Research

Integration into Optoelectronic Systems

The 3,5-dichloro-1H-indole moiety has been incorporated into a variety of organic semiconductors designed for optoelectronic systems. The electron-withdrawing nature of the chlorine atoms can significantly influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the parent molecule, a critical aspect for the efficient charge injection, transport, and harvesting in devices like organic solar cells, light-emitting diodes, and transistors.

Organic Solar Cells (OSCs)

In the field of organic photovoltaics, derivatives of this compound have emerged as key components in the development of high-performance non-fullerene acceptors (NFAs). While the parent this compound is not directly used as the primary photoactive material, its structural motifs are found in more complex molecules. Specifically, the 5,6-dichloro-substituted indene-1,3-dione unit, which can be conceptually linked to the dichlorinated indole (B1671886) structure, is a powerful electron-accepting end-group in state-of-the-art NFAs.

Research has shown that the incorporation of halogenated end groups, such as the dichlorinated indanone, into A-D-A (Acceptor-Donor-Acceptor) type small molecule acceptors (SMAs) leads to materials with significant absorptive properties and favorable aggregation characteristics, which are beneficial for enhancing the photovoltaic performance of OSCs. acs.org For instance, a non-fullerene acceptor named BQ-2Cl-FBr, which is sealed with a 2-(5,6-dichloro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (2Cl-INCN) unit, was synthesized. acs.org When blended with the polymer donor PM6, the resulting organic solar cell demonstrated a power conversion efficiency (PCE) of 11.54%, with a high short-circuit current density (JSC) of 20.96 mA cm–2. acs.org The presence of the dichloro-indenylidene moiety contributes to the electronic and morphological properties of the blend film, facilitating efficient charge collection and reducing charge recombination. acs.org